(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
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Overview
Description
(-)-alpha-Methadol is a synthetic opioid analgesic that is structurally related to methadone. It is known for its potent analgesic properties and is used in the management of severe pain. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (+)-alpha-Methadol. The (-)-alpha-Methadol isomer is the more pharmacologically active form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-Methadol typically involves the reduction of methadone. One common method is the catalytic hydrogenation of methadone using a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of (-)-alpha-Methadol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as chiral chromatography, are employed to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-Methadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methadol N-oxide.
Reduction: Reduction of (-)-alpha-Methadol can yield its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Methadol N-oxide.
Reduction: Alpha-methadol alcohol.
Substitution: Various substituted methadol derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-alpha-Methadol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of chiral compounds.
Biology: Investigated for its effects on opioid receptors and its potential use in pain management.
Medicine: Studied for its analgesic properties and potential use in treating opioid dependence.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
(-)-alpha-Methadol exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and euphoria. The activation of mu-opioid receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. This results in reduced perception of pain and increased pain tolerance.
Comparison with Similar Compounds
Similar Compounds
Methadone: The parent compound of (-)-alpha-Methadol, used for pain management and opioid dependence treatment.
(+)-alpha-Methadol: The enantiomer of (-)-alpha-Methadol, with less pharmacological activity.
Levomethadone: Another enantiomer of methadone, used for similar purposes as methadone.
Uniqueness
(-)-alpha-Methadol is unique due to its specific chiral configuration, which confers higher potency and efficacy compared to its enantiomer. Its distinct pharmacokinetic and pharmacodynamic properties make it a valuable compound in both clinical and research settings.
Biological Activity
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol, also known as normethadol, is a synthetic compound primarily recognized as an active enantiomer of methadone. Its complex structure, characterized by a heptanol backbone with two phenyl groups and a dimethylamino group, contributes to its significant biological activity, particularly as an opioid analgesic. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N
- Molecular Weight : Approximately 257.38 g/mol
- Structural Features : Contains a dimethylamino group and two phenyl rings which influence its pharmacological properties.
The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system:
- Target Receptors : Primarily interacts with mu-opioid receptors.
- Mode of Action : Activation of these receptors leads to:
- Inhibition of neurotransmitter release.
- Reduction in pain perception.
- Suppression of the cough reflex through central and peripheral mechanisms.
Pharmacokinetics
- Bioavailability : 100%
- Elimination Half-life : Approximately 14 days.
- Metabolism : Primarily metabolized in the liver via glucuronidation.
Biological Activity
This compound exhibits significant analgesic properties comparable to morphine and other opioids. Its efficacy in pain management is notable in various clinical contexts:
Analgesic Efficacy
Research indicates that this compound is effective in treating chronic pain conditions, showing comparable effects to traditional opioids while potentially offering a different side effect profile .
Case Studies
- Chronic Pain Management : A study involving patients with chronic pain demonstrated that those treated with this compound experienced significant pain relief without the severe side effects commonly associated with other opioids .
- Opioid Maintenance Therapy : In opioid-dependent individuals, this compound has been used as part of maintenance therapy, helping to reduce withdrawal symptoms and cravings effectively.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Differences | Biological Activity |
---|---|---|---|
Normethadol | Normethadol | Dimethylamino group enhances receptor affinity | Strong analgesic effects |
Methadone | Similar backbone but lacks specific stereochemical configuration | Different enantiomeric properties lead to varied effects | Effective but associated with more side effects |
Buprenorphine | Contains a different structural framework | Partial agonist vs full agonist nature affects efficacy and safety profile | Lower risk of respiratory depression |
Properties
CAS No. |
14019-10-4 |
---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
InChI Key |
QIRAYNIFEOXSPW-PXNSSMCTSA-N |
Isomeric SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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